![molecular formula C21H21N3O B5877205 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5877205.png)
1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine
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Overview
Description
1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine, also known as NAP, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential as an antipsychotic and anxiolytic agent. In oncology, 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have anti-tumor effects and may be useful in the treatment of cancer.
Mechanism of Action
The exact mechanism of action of 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is thought to involve the modulation of various neurotransmitters and signaling pathways in the brain. 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to increase levels of the neurotransmitter acetylcholine and to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and physiological effects:
1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function and to have anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its well-established synthesis method and relatively low cost. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test specific hypotheses.
Future Directions
There are many potential future directions for research on 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine as an antipsychotic and anxiolytic agent in psychiatry. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine and to explore its potential therapeutic applications in other fields such as oncology.
Synthesis Methods
The synthesis of 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 1-naphthylmethylamine with 3-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization.
properties
IUPAC Name |
[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(18-8-4-10-22-15-18)24-13-11-23(12-14-24)16-19-7-3-6-17-5-1-2-9-20(17)19/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCRHDYUFLLMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Naphthalen-1-ylmethyl)piperazin-1-yl](pyridin-3-yl)methanone |
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